molecular formula C10H11BrN2 B1339273 1H-Indole-3-ethanamine, 7-bromo- CAS No. 40619-69-0

1H-Indole-3-ethanamine, 7-bromo-

Cat. No. B1339273
CAS RN: 40619-69-0
M. Wt: 239.11 g/mol
InChI Key: KCFKOLYEDFGSRL-UHFFFAOYSA-N
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Description

“1H-Indole-3-ethanamine, 7-bromo-” is a chemical compound with the molecular formula C10H11BrN2 and a molecular weight of 239.11 . It is also known by other names such as 2-(7-Bromo-1H-indol-3-yl)ethanamine .


Physical And Chemical Properties Analysis

The predicted boiling point of “1H-Indole-3-ethanamine, 7-bromo-” is 396.2±27.0 °C and its predicted density is 1.547±0.06 g/cm3 . The pKa value is predicted to be 15.54±0.30 .

Scientific Research Applications

Synthesis and Rearrangement

Bobowski (1983) described the synthesis of indole derivatives, including 1H-indole-3-ethanamides, and their transformation into various indole structures through base-catalyzed rearrangements. This work highlights the versatility of indole compounds in chemical synthesis (Bobowski, 1983).

Anticancer Activity

Mari et al. (2014) explored the synthesis of bisindolyl ethanamine scaffolds and discovered that certain derivatives, including a brominated bisindole marine alkaloid, exhibited cytotoxic activity in cancer cells. This research underscores the potential of brominated indoles in anticancer drug development (Mari et al., 2014).

Efflux Pump Inhibitors

Héquet et al. (2014) synthesized various 1H-indol-3-yl ethanamine derivatives, finding that some compounds effectively inhibited the Staphylococcus aureus NorA efflux pump, which contributes to antibiotic resistance. This suggests a role for indole derivatives in combating drug-resistant bacterial infections (Héquet et al., 2014).

Novel Indole Alkaloids

McKay et al. (2002) isolated a bisindole alkaloid from the marine sponge Smenospongia sp., which adds to the diversity of naturally occurring indole compounds with potential biological activities (McKay et al., 2002).

Antibacterial and Antifungal Activity

A 2020 study reported the synthesis of novel 1H-Indole derivatives that exhibited significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (2020 study).

properties

IUPAC Name

2-(7-bromo-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFKOLYEDFGSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570866
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-ethanamine, 7-bromo-

CAS RN

40619-69-0
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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